2,3-DCPE

Description

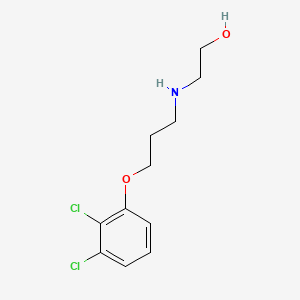

Structure

3D Structure

Properties

Molecular Formula |

C11H15Cl2NO2 |

|---|---|

Molecular Weight |

264.14 g/mol |

IUPAC Name |

2-[3-(2,3-dichlorophenoxy)propylamino]ethanol |

InChI |

InChI=1S/C11H15Cl2NO2/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15/h1,3-4,14-15H,2,5-8H2 |

InChI Key |

QVEIRCZEBQRCTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCCNCCO |

Synonyms |

2,3-DCPE 2-((3-(2,3-dichlorophenoxy)propyl)amino)ethanol |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of 2,3-DCPE: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for the small molecule 2,3-DCPE, identified as 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol . This document is intended for researchers, scientists, and drug development professionals. This compound has been demonstrated to be a potent inducer of S phase cell cycle arrest and apoptosis in colorectal cancer cells. The core of its mechanism lies in the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway, initiated by DNA damage. This guide details the molecular interactions, signaling cascades, and provides experimental protocols and quantitative data from key studies.

Introduction

The search for novel anti-cancer therapeutics has led to the investigation of numerous small molecules capable of modulating critical cellular processes. This compound has emerged as a compound of interest due to its efficacy in inhibiting cancer cell proliferation.[1] This document aims to provide a detailed technical understanding of its mechanism of action.

Molecular Mechanism of Action

The primary mechanism of action of this compound involves the induction of DNA damage, which subsequently activates a well-defined signaling cascade, leading to cell cycle arrest and apoptosis.

Induction of DNA Damage

This compound treatment leads to the phosphorylation of H2A histone family member X (H2A.X), a sensitive marker of DNA double-strand breaks.[1] This initial event triggers the DNA damage response (DDR).

Activation of the ATM/ATR Signaling Pathway

The presence of DNA damage activates the ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases. These are master regulators of the DDR.[1] While it is not definitively confirmed that ATM/ATR are direct targets of this compound, their activation is a critical downstream event.[1]

Chk1 Phosphorylation and Cdc25A Degradation

Activated ATM/ATR kinases phosphorylate checkpoint kinase 1 (Chk1) at Ser317 and Ser345.[1] This phosphorylation event marks Chk1 as active. Activated Chk1, in turn, targets the M-phase inducer phosphatase 1 (Cdc25A) for degradation.

S Phase Cell Cycle Arrest

Cdc25A is a crucial phosphatase that regulates the activity of cyclin-dependent kinases (CDKs) required for the transition from G1 to S phase and for progression through S phase. Its degradation leads to the inactivation of these CDKs, resulting in an arrest of the cell cycle in the S phase. This provides the cell with time to repair the DNA damage or, if the damage is too severe, to undergo apoptosis.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on DLD-1 colon cancer cells.

Table 1: Effect of this compound on Cell Cycle Distribution

| Treatment | Duration (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| DMSO (Control) | 18 | 55.2 | 35.8 | 9.0 |

| 20 µM this compound | 8 | 50.1 | 42.3 | 7.6 |

| 20 µM this compound | 10 | 45.2 | 48.9 | 5.9 |

| 20 µM this compound | 12 | 38.7 | 55.1 | 6.2 |

| 20 µM this compound | 14 | 25.4 | 68.3 | 6.3 |

| 20 µM this compound | 16 | 15.1 | 79.2 | 5.7 |

| 20 µM this compound | 18 | 10.3 | 83.0 | 6.7 |

Data extracted from a study on DLD-1 colon cancer cells.

Table 2: Effect of ATM/ATR Inhibitors on this compound-Induced S Phase Arrest

| Treatment | % Cells in S Phase |

| DMSO (Control) | 35.8 |

| 20 µM this compound | 83.0 |

| 20 µM this compound + 2 mM Caffeine (B1668208) | 39.6 |

| 20 µM this compound + 500 nM Wortmannin | 48.2 |

Data shows that ATM/ATR inhibitors, caffeine and wortmannin, partially abrogate the S phase arrest induced by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

The human colon cancer cell line DLD-1 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded and allowed to attach overnight before treatment with this compound (dissolved in DMSO) or vehicle control.

Western Blot Analysis

Objective: To determine the expression levels of key proteins in the signaling pathway.

References

An In-depth Technical Guide to the Synthesis and Purification of 2,3-DCPE

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-DCPE, chemically known as 2-[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol hydrochloride, is a small molecule of significant interest in cancer research. It has been shown to selectively induce apoptosis and downregulate the anti-apoptotic protein Bcl-xL in various human cancer cell lines, while exhibiting lower toxicity towards normal cells.[1][2] Furthermore, this compound can induce S-phase arrest in cancer cells through the activation of ERK-mediated pathways.[2] This technical guide provides a comprehensive overview of a plausible synthetic route and purification methods for this compound, along with its key chemical and biological data.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound hydrochloride is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol hydrochloride | [1] |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂ · HCl | [2] |

| Molecular Weight | 300.61 g/mol | |

| Appearance | White solid | |

| Melting Point | 139 - 142 °C (decomposes) | |

| Purity (by HPLC) | ≥98% | |

| Solubility | Water (up to 100 mM), PBS (pH 7.2, up to 10 mg/ml), DMSO (up to 30 mg/ml), DMF (up to 30 mg/ml), Ethanol (up to 20 mg/ml) |

Proposed Synthesis of this compound

Overall Reaction Scheme:

Experimental Workflow for the Synthesis of this compound

Caption: Proposed three-step synthesis of this compound Hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-Bromopropoxy)-2,3-dichlorobenzene

-

Materials: 2,3-dichlorophenol, 1-bromo-3-chloropropane, anhydrous potassium carbonate (K₂CO₃), acetone.

-

Procedure: a. To a solution of 2,3-dichlorophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents). b. Stir the mixture at room temperature for 30 minutes. c. Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise to the reaction mixture. d. Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC). e. After completion, cool the mixture to room temperature and filter off the inorganic salts. f. Evaporate the solvent from the filtrate under reduced pressure. g. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. h. Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-(3-bromopropoxy)-2,3-dichlorobenzene.

Step 2: Synthesis of 2-[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol (this compound Free Base)

-

Materials: 1-(3-bromopropoxy)-2,3-dichlorobenzene, ethanolamine.

-

Procedure: a. In a sealed reaction vessel, dissolve 1-(3-bromopropoxy)-2,3-dichlorobenzene (1 equivalent) in an excess of ethanolamine (5-10 equivalents). b. Heat the reaction mixture at 80-100 °C for 24-48 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture and remove the excess ethanolamine under vacuum. e. Partition the residue between water and an organic solvent (e.g., dichloromethane). f. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. g. Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the free base of this compound.

Step 3: Formation of this compound Hydrochloride

-

Materials: this compound free base, hydrochloric acid solution in diethyl ether.

-

Procedure: a. Dissolve the purified this compound free base in a minimal amount of anhydrous diethyl ether. b. Cool the solution in an ice bath. c. Slowly add a solution of HCl in diethyl ether (1.1 equivalents) with stirring. d. A white precipitate of this compound hydrochloride will form. e. Continue stirring in the ice bath for 30 minutes. f. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification and Characterization

Purification of the final product and intermediates is crucial for obtaining high-purity this compound.

| Step | Purification Method | Analytical Techniques for Characterization |

| Intermediate 1 | Column Chromatography (Silica Gel) | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| This compound (Free Base) | Column Chromatography (Silica Gel) | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC |

| This compound Hydrochloride | Recrystallization/Precipitation | ¹H NMR, ¹³C NMR, HPLC, Elemental Analysis, Melting Point |

¹H NMR and ¹³C NMR data for this compound hydrochloride would be consistent with its chemical structure.

Biological Activity and Signaling Pathway

This compound exerts its anti-cancer effects by inducing DNA damage, leading to S-phase cell cycle arrest and apoptosis. The key signaling pathway involved is the ATM/ATR-Chk1-Cdc25A pathway.

Signaling Pathway of this compound in Colon Cancer Cells

Caption: this compound induces S-phase arrest via the ATM/ATR-Chk1-Cdc25A pathway.

This technical guide outlines a feasible synthetic pathway for this compound hydrochloride, a promising anti-cancer agent. The described methods for synthesis and purification, along with the provided chemical and biological data, offer a valuable resource for researchers and professionals in the field of drug discovery and development. Further optimization of the reaction conditions and purification procedures may be necessary to achieve higher yields and purity on a larger scale.

References

- 1. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

2,3-DCPE: A Selective Proapoptotic Compound for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-DCPE (2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol), a promising small molecule with selective proapoptotic activity against cancer cells. This document details its mechanism of action, summarizes its efficacy in various cancer cell lines, and provides detailed protocols for key experimental procedures used to characterize its effects.

Introduction

This compound is a synthetic compound that has demonstrated significant potential as an anticancer agent.[1] It selectively induces apoptosis in a variety of cancer cell lines while exhibiting considerably lower toxicity towards normal human cells, such as fibroblasts.[2][3] This selectivity is a critical attribute for the development of targeted cancer therapies with improved safety profiles. This guide will delve into the molecular pathways modulated by this compound and provide the necessary technical information for its evaluation in a research and development setting.

Mechanism of Action: Induction of DNA Damage and Apoptosis

This compound exerts its anticancer effects through a multi-faceted mechanism that culminates in the induction of S-phase cell cycle arrest and apoptosis. The core of its action lies in its ability to cause DNA damage, which in turn activates a cascade of cellular responses.

DNA Damage and Activation of the ATM/ATR Pathway

Treatment of cancer cells with this compound leads to the phosphorylation of H2A histone family member X (p-H2A.X), a sensitive biomarker of DNA double-strand breaks.[4][5] This DNA damage activates the ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases, which are central regulators of the DNA damage response (DDR).

S-Phase Arrest via the Chk1-Cdc25A Signaling Pathway

The activation of ATM/ATR initiates a signaling cascade that leads to the phosphorylation and activation of checkpoint kinase 1 (Chk1). Activated Chk1 then targets the M-phase inducer phosphatase 1 (Cdc25A) for degradation. The degradation of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S-phase of the cell cycle, resulting in S-phase arrest. This cell cycle arrest is a protective mechanism to allow for DNA repair; however, in the presence of extensive damage induced by this compound, it can trigger apoptosis.

Induction of Apoptosis through Bcl-xL Downregulation

A key component of this compound's proapoptotic activity is its ability to downregulate the anti-apoptotic protein Bcl-xL. Bcl-xL is a member of the Bcl-2 family of proteins that regulate the intrinsic pathway of apoptosis by controlling the permeability of the mitochondrial outer membrane. By reducing the levels of Bcl-xL, this compound shifts the balance towards pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

The signaling pathway for this compound-induced S-phase arrest is depicted in the following diagram:

Caption: Signaling pathway of this compound leading to S-phase arrest and apoptosis.

Quantitative Data: In Vitro Efficacy

The selective cytotoxicity of this compound has been evaluated in various human cancer cell lines and compared to its effect on normal human fibroblasts. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LoVo | Colon Cancer | 0.89 | |

| DLD-1 | Colon Cancer | Not explicitly stated, but effective at 20 µM | |

| A549 | Lung Cancer | Not explicitly stated, but induces apoptosis | |

| SK-N-DZ | Neuroblastoma | Synergistic effect at 20 µM with 4-HPR | |

| SH-SY5Y | Neuroblastoma | Synergistic effect at 20 µM with 4-HPR | |

| IMR-32 | Neuroblastoma | Less sensitive than SK-N-DZ and SH-SY5Y | |

| Normal Human Fibroblasts (NHFBs) | Normal Cells | 12.6 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's activity.

Cell Viability Assay (XTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

96-well flat-bottom microplates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent

-

Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 4 days).

-

XTT Labeling:

-

Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well.

-

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at 450 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract non-specific background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

References

The Role of 2,3-DCPE in the Downregulation of Bcl-xL: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The evasion of apoptosis is a hallmark of cancer, often mediated by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-xL. Targeting these survival proteins is a key strategy in modern oncology. This document provides a comprehensive technical overview of 2,[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (2,3-DCPE), a novel small molecule that has demonstrated potent pro-apoptotic activity in cancer cells. We delve into the molecular mechanisms of this compound, focusing on its primary role in downregulating Bcl-xL protein expression, leading to the activation of the intrinsic apoptotic pathway. This guide summarizes the critical quantitative data, details the experimental protocols used to elucidate its function, and provides visual diagrams of the associated signaling pathways and workflows.

Introduction: Targeting Bcl-xL in Cancer Therapy

The Bcl-2 family of proteins are central regulators of the mitochondrial (intrinsic) pathway of apoptosis. The family is composed of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In healthy cells, a delicate balance between these factions dictates cell fate. However, in many malignancies, this balance is skewed toward survival through the overexpression of anti-apoptotic proteins like Bcl-xL, which sequesters pro-apoptotic proteins and prevents mitochondrial outer membrane permeabilization (MOMP). This makes Bcl-xL a prime therapeutic target. The small molecule this compound has emerged as a promising agent that selectively induces apoptosis in cancer cells by disrupting this survival mechanism through the targeted downregulation of Bcl-xL.[1][2][3]

Core Mechanism: this compound-Mediated Apoptosis

This compound is a synthetic compound identified for its potent and selective cytotoxic effects against various cancer cell lines while showing significantly less toxicity towards normal human fibroblasts.[1][2] Its primary mechanism of action involves the induction of apoptosis through the specific attenuation of Bcl-xL protein levels.

Downregulation of Bcl-xL Protein

The central event in this compound-induced apoptosis is the reduction of cellular Bcl-xL protein. Time-course studies have shown that the decrease in Bcl-xL protein begins approximately 8 to 16 hours after treatment with this compound, becoming more pronounced by 24 hours. Interestingly, this effect does not occur at the transcriptional level; real-time PCR analysis revealed that Bcl-xL mRNA levels remain unchanged following treatment. This suggests that this compound mediates Bcl-xL downregulation through a post-transcriptional mechanism, possibly by affecting protein stability or translation, although the precise mechanism remains to be fully elucidated.

Activation of the Intrinsic and Extrinsic Apoptotic Pathways

The reduction in Bcl-xL unleashes pro-apoptotic signaling, culminating in programmed cell death. The key downstream events include:

-

Mitochondrial Disruption : The loss of Bcl-xL function leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation : Released cytochrome c triggers the activation of the caspase cascade. This compound treatment results in the cleavage and activation of initiator caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), as well as the executioner caspase-3.

-

Substrate Cleavage : Activated caspase-3 proceeds to cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the biochemical and morphological hallmarks of apoptosis.

The indispensable role of Bcl-xL downregulation in this process was confirmed experimentally. Enforced overexpression of Bcl-xL in cancer cells was sufficient to block this compound-induced apoptosis and prevent the cleavage of caspases.

Induction of DNA Damage and S-Phase Arrest

In addition to its effects on the apoptotic machinery, this compound has been shown to induce DNA damage, as evidenced by the phosphorylation of histone H2A.X. This damage activates the ATM/ATR signaling pathway, which in turn leads to the phosphorylation of Chk1 and subsequent degradation of Cdc25A. The result is a halt in cell cycle progression, specifically an arrest in the S phase.

References

An In-depth Technical Guide to the Discovery and Characterization of 2,3-DCPE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of the novel small molecule 2,3-DCPE (2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol). Initially identified through a chemical library screening for novel anticancer agents, this compound has demonstrated potent pro-apoptotic and cell cycle inhibitory effects, particularly in colon cancer cell lines. This document details the current understanding of its molecular signaling pathways, presents available quantitative data on its efficacy, and outlines the experimental protocols used in its characterization. The information is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Discovery of this compound

The small molecule this compound was identified from a chemical library provided by ChemBridge Corporation during a screening campaign for novel anticancer compounds. The initial screening revealed that this compound was particularly effective at inducing apoptosis in various cancer cell lines while exhibiting lower toxicity towards normal human fibroblasts, highlighting its potential as a selective anticancer agent.

Mechanism of Action

Subsequent mechanistic studies have elucidated that this compound exerts its anticancer effects primarily through the induction of DNA damage. This leads to the activation of the Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) signaling pathways. The activation of this cascade results in S-phase cell cycle arrest and ultimately triggers apoptosis in cancer cells.

The ATM/ATR-Chk1-Cdc25A Signaling Pathway

The primary mechanism of action of this compound involves the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway.[1][2][3][4][5] Upon DNA damage induced by this compound, ATM and ATR kinases are activated. These kinases then phosphorylate and activate the checkpoint kinase 1 (Chk1). Activated Chk1, in turn, targets the cell division cycle 25A (Cdc25A) phosphatase for degradation. The degradation of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S-phase of the cell cycle, leading to S-phase arrest.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| LoVo | Human Colon Cancer | 0.89 | |

| Normal Human Fibroblasts | Normal Human Fibroblasts | 12.6 |

Table 1: IC50 Values of this compound

| Cell Line | Treatment | Effect | Reference |

| DLD-1 | 20 µM this compound | Increase in S-phase cell population over time | |

| DLD-1 | 20 µM this compound + 2 mM Caffeine | Reduction of S-phase cells from 83% to 39.6% | |

| DLD-1 | 20 µM this compound + 500 nM Wortmannin | Reduction of S-phase cells from 83% to 48.2% |

Table 2: Cell Cycle Effects of this compound in DLD-1 Colon Cancer Cells

Experimental Protocols

This section provides an overview of the key experimental protocols used in the characterization of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. The compound is commercially available from suppliers such as Thermo Scientific Chemicals. The chemical name is 2-[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol hydrochloride.

Cell Viability Assay

The cytotoxic effects of this compound are typically determined using a cell viability assay, such as the XTT assay.

Protocol:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.

-

Incubate the cells for a specified period (e.g., 4 days).

-

Add the XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control cells.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in the signaling pathway affected by this compound.

Protocol:

-

Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Chk1, Cdc25A, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Harvest treated and control cells and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Wash the fixed cells and resuspend in PBS containing RNase A and propidium (B1200493) iodide (PI).

-

Incubate the cells in the dark to allow for DNA staining.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay

Apoptosis induction by this compound can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.

Protocol:

-

Harvest treated and control cells, including any floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a promising small molecule with selective anticancer activity. Its mechanism of action, involving the induction of DNA damage and subsequent activation of the ATM/ATR-Chk1-Cdc25A signaling pathway, provides a clear rationale for its observed effects on S-phase arrest and apoptosis in cancer cells. The quantitative data available to date supports its potency and selectivity, particularly in colon cancer models. While a detailed synthesis protocol is not publicly available, the compound can be procured from commercial sources for further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound in various cancer types and to elucidate more detailed aspects of its molecular pharmacology. Future research should focus on expanding the evaluation of this compound in a broader range of cancer cell lines and in in vivo models to further validate its potential as a clinical candidate.

References

Preliminary Studies on 2,3-DCPE in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary research on 2,3-dichloro-N-(pent-4-en-1-yl) benzenesulfonamide (B165840) (2,3-DCPE), a small molecule with demonstrated anticancer properties. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Core Findings: Mechanism of Action and Cytotoxicity

Preliminary studies indicate that this compound exerts its anticancer effects through multiple mechanisms, primarily by inducing DNA damage and modulating key signaling pathways involved in cell cycle regulation and apoptosis. Research has highlighted its efficacy in various cancer cell lines, including colon and ovarian carcinoma.

In colon cancer cells, this compound has been shown to cause DNA damage, leading to the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway. This activation results in S-phase cell cycle arrest and, ultimately, apoptosis.[1][2][3][4] In ovarian carcinoma cell lines, this compound induces apoptosis and G0/G1 cell cycle arrest.[5] This is associated with the modulation of key regulatory proteins, including the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL and the upregulation of the cell cycle inhibitor p21WAF1/CIP1.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound in various cancer cell lines.

Table 1: Effects of this compound on Cell Cycle Distribution in DLD-1 Colon Cancer Cells

| Treatment | Duration (hours) | % of Cells in S Phase |

| 20 µM this compound | 8 | Increased |

| 20 µM this compound | 10 | Increased |

| 20 µM this compound | 12 | Increased |

| 20 µM this compound | 14 | Increased |

| 20 µM this compound | 16 | Increased |

| 20 µM this compound | 18 | Increased |

Note: The original study presented this as a time-dependent increase without specifying the exact percentages at each time point in the abstract.

Table 2: Effect of ATM/ATR Inhibitors on this compound-Induced S Phase Arrest in DLD-1 Cells

| Treatment | % of Cells in S Phase |

| This compound alone | 83% |

| This compound + Caffeine (2 mM) | 39.6% |

| This compound + Wortmannin (500 nM) | 48.2% |

**

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of this compound.

Cell Viability Assay

-

Cell Lines: Human cancer cell lines (e.g., DLD-1, OAW42, IGROV1-R10, SKOV3) and normal human fibroblasts.

-

Treatment: Cells were treated with varying concentrations of this compound or DMSO (as a control).

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays were used.

-

Analysis: The viability of treated cells was determined as a percentage relative to the DMSO-treated control cells, which was set to 100%. Experiments were typically performed in quadruplicate and repeated at least twice.

Western Blotting

-

Objective: To determine the expression levels of specific proteins involved in cell cycle and apoptosis pathways.

-

Procedure:

-

Cells were treated with this compound for specified durations.

-

Total cell lysates were prepared.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., p-H2A.X, Chk1, Cdc25A, Bcl-2, Bcl-xL, p21WAF1/CIP1, ERK).

-

Membranes were then incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Flow Cytometry for Cell Cycle Analysis

-

Objective: To analyze the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Cells were treated with this compound for various time points.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol.

-

Fixed cells were treated with RNase A and stained with propidium (B1200493) iodide (PI).

-

The DNA content of the cells was analyzed using a flow cytometer.

-

The percentage of cells in G0/G1, S, and G2/M phases was determined.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound signaling pathway in colon cancer cells.

Caption: General experimental workflow for studying this compound.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer and chemosensitizing effects of this compound in ovarian carcinoma cell lines: link with ERK activation and modulation of p21WAF1/CIP1, Bcl-2 and Bcl-xL expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 2,3-DCPE on Cell Cycle Progression and S-Phase Arrest: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (2,3-DCPE), a small molecule inhibitor, has emerged as a compound of interest in oncology research due to its demonstrated ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's effect on the cell cycle, with a particular focus on its capacity to induce S-phase arrest. The information presented herein is synthesized from key research findings to support further investigation and drug development efforts.

Core Mechanism: Induction of S-Phase Arrest via DNA Damage Response

Recent studies have elucidated that this compound's primary mechanism for inducing cell cycle arrest is through the activation of the DNA damage response (DDR) pathway, leading to a halt in the S-phase.[4][5] This process is critical for preventing the replication of damaged DNA and is a common target for anti-cancer therapies. The key signaling cascade initiated by this compound is the ATM/ATR-Chk1-Cdc25A pathway.

Signaling Pathway

The treatment of cancer cells with this compound initiates a cascade of molecular events:

-

DNA Damage: this compound induces DNA damage, a fact substantiated by the upregulation of phosphorylated H2A histone family member X (p-H2A.X), a well-established biomarker for DNA double-strand breaks.

-

ATM/ATR Activation: This DNA damage subsequently activates the ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases, which are central regulators of the DNA damage response.

-

Chk1 Phosphorylation: Activated ATM and ATR then phosphorylate Checkpoint Kinase 1 (Chk1) at Ser317 and Ser345.

-

Cdc25A Degradation: The phosphorylation of Chk1 leads to the degradation of the M-phase inducer phosphatase 1 (Cdc25A). Cdc25A is essential for the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that drive the transition from G1 to S phase and progression through S phase.

-

S-Phase Arrest: The degradation of Cdc25A prevents the activation of necessary CDKs, resulting in cell cycle arrest in the S-phase.

Additionally, research has pointed to the involvement of the ERK/p21 pathway in this compound-induced S-phase arrest, operating in a p53-independent manner. The activation of ERK has been correlated with the upregulation of the cyclin-dependent kinase inhibitor p21, which can also contribute to cell cycle arrest.

Signaling pathway of this compound-induced S-phase arrest.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell cycle distribution in DLD-1 human colon cancer cells.

Table 1: Time-Dependent Effect of this compound on S-Phase Arrest

| Treatment Time (hours) | Concentration | Cell Line | Percentage of Cells in S-Phase |

| 8 | 20 µM | DLD-1 | Increased |

| 10 | 20 µM | DLD-1 | Increased |

| 12 | 20 µM | DLD-1 | Increased |

| 14 | 20 µM | DLD-1 | Increased |

| 16 | 20 µM | DLD-1 | Increased |

| 18 | 20 µM | DLD-1 | Increased |

| 24 | 20 µM | DLD-1 | Peak Arrest |

| 32 | 20 µM | DLD-1 | Peak Arrest |

Table 2: Effect of ATM/ATR Inhibitors on this compound-Induced S-Phase Arrest

| Treatment | Concentration | Cell Line | Percentage of Cells in S-Phase |

| This compound | 20 µM | DLD-1 | 83% |

| This compound + Caffeine | 2 mM | DLD-1 | 39.6% |

| This compound + Wortmannin | 500 nM | DLD-1 | 48.2% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Culture and Treatment

DLD-1 human colon cancer cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded and allowed to attach overnight before being treated with this compound dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept constant across all conditions.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A in the dark.

-

Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blotting for Protein Expression

Objective: To assess the levels of key proteins in the signaling pathway.

Protocol:

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for p-H2A.X, Chk1, p-Chk1 (Ser317/345), Cdc25A, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

The available evidence strongly indicates that this compound induces S-phase arrest in cancer cells, primarily through the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway, which is a consequence of DNA damage. The involvement of the ERK/p21 pathway suggests a multi-faceted mechanism of action. These findings position this compound as a promising candidate for further preclinical and clinical investigation as a potential anti-cancer agent. Future research should aim to fully elucidate the interplay between the ATM/ATR and ERK pathways, explore the efficacy of this compound in a broader range of cancer models, and investigate potential synergistic effects when combined with other chemotherapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of S-phase arrest and p21 overexpression by a small molecule 2[[3-(2,3-dichlorophenoxy)propyl] amino]ethanol in correlation with activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An Initial Investigation into the Signaling Pathways of 2,3-DCPE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dichloro-N-cyclopentyl-ethan-1-amine (2,3-DCPE) is a novel small molecule that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in colorectal cancer. This technical guide provides an in-depth overview of the initial investigations into the signaling pathways modulated by this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the elucidated signaling cascades.

Core Signaling Pathways of this compound

Initial research has identified two primary signaling pathways activated by this compound in cancer cells: the ATM/ATR-Chk1-Cdc25A DNA damage response pathway and a p53-independent ERK/p21-mediated pathway, both of which contribute to S-phase cell cycle arrest. Furthermore, this compound has been shown to induce apoptosis through the intrinsic pathway involving the Bcl-2 family of proteins.

ATM/ATR-Chk1-Cdc25A Signaling Pathway

Treatment of colon cancer cells with this compound leads to DNA damage, a critical event that triggers the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases.[1][2] These kinases are central to the DNA damage response (DDR). The activation of ATM/ATR initiates a signaling cascade that results in the phosphorylation and activation of Checkpoint Kinase 1 (Chk1) at Ser317 and Ser345.[1] Activated Chk1, in turn, phosphorylates and promotes the degradation of the cell division cycle 25A (Cdc25A) phosphatase.[1] The degradation of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are essential for S-phase progression, ultimately leading to S-phase cell cycle arrest.[1] A key indicator of this compound-induced DNA damage is the increased phosphorylation of H2A histone family member X (H2A.X).

p53-Independent ERK/p21 Signaling Pathway

In addition to the ATM/ATR pathway, this compound has been reported to induce S-phase arrest through a p53-independent mechanism involving the activation of the Extracellular signal-regulated kinase (ERK) and the subsequent upregulation of the cyclin-dependent kinase inhibitor p21. This pathway appears to function in parallel to the ATM/ATR cascade. The activation of ERK by this compound leads to increased expression of p21, which in turn inhibits CDK activity, contributing to the observed S-phase arrest. This p53-independent activation of p21 is a significant finding, as many tumors harbor p53 mutations.

Apoptosis Induction Pathway

This compound is a potent inducer of apoptosis. The apoptotic cascade initiated by this compound involves the intrinsic (mitochondrial) pathway. A key event in this process is the downregulation of the anti-apoptotic protein Bcl-xL. This shifts the balance towards pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial investigation of this compound's effects on various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| LoVo | Colon Cancer | 0.89 |

| DLD-1 | Colon Cancer | 1.95 |

| H1299 | Lung Cancer | 2.24 |

| A549 | Lung Cancer | 2.69 |

| Normal Human Fibroblasts | Normal | 12.6 |

Table 2: Effect of this compound on Cell Cycle Distribution in DLD-1 Colon Cancer Cells

| Treatment | % of Cells in S-Phase |

| Control (DMSO) | Baseline |

| This compound (20 µM) | 83% (peak) |

| This compound (20 µM) + Caffeine (2 mM) | 39.6% |

| This compound (20 µM) + Wortmannin (500 nM) | 48.2% |

Table 3: Key Protein Expression and Phosphorylation Changes Induced by this compound

| Protein | Change | Method | Cell Line |

| p-H2A.X | Increased | Western Blot | DLD-1 |

| p-Chk1 (Ser317/345) | Increased | Western Blot | DLD-1 |

| Cdc25A | Decreased | Western Blot | DLD-1 |

| p-ERK | Increased | Western Blot | DLD-1 |

| p21 | Increased | Western Blot | DLD-1 |

| Bcl-xL | Decreased | Western Blot | DLD-1, A549 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's signaling pathways.

Cell Viability Assay (XTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer and normal cells and to calculate the IC50 values.

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 96 hours).

-

Add XTT labeling mixture (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) and electron-coupling reagent to each well.

-

Incubate the plates for 4-6 hours at 37°C in a humidified CO2 incubator.

-

Measure the absorbance of the samples at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.

Protocol:

-

Cell Lysis:

-

Treat cells with this compound (e.g., 20 µM) for various time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-H2A.X, p-Chk1, Cdc25A, p-ERK, p21, Bcl-xL, β-actin) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically, but a starting dilution of 1:1000 is common.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle following treatment with this compound.

Protocol:

-

Treat cells with this compound (e.g., 20 µM) for the indicated time points.

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cytochrome c Release Assay

Objective: To determine if this compound induces the release of cytochrome c from the mitochondria into the cytosol.

Protocol:

-

Treat cells with this compound.

-

Harvest the cells and fractionate them into cytosolic and mitochondrial fractions using a mitochondrial isolation kit.

-

Perform Western blot analysis on both fractions as described above, using an antibody specific for cytochrome c.

-

Use antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.

-

An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates cytochrome c release.

Conclusion

The initial investigation into the signaling pathways of this compound has revealed a multi-pronged mechanism of action against cancer cells. By inducing DNA damage and activating the ATM/ATR-Chk1-Cdc25A pathway, as well as the p53-independent ERK/p21 pathway, this compound effectively halts cell cycle progression in the S-phase. Furthermore, its ability to downregulate the anti-apoptotic protein Bcl-xL and trigger the intrinsic apoptosis pathway highlights its potential as a potent anti-cancer agent. This technical guide provides a foundational understanding of this compound's cellular effects and offers detailed protocols to facilitate further research into its therapeutic potential. Future studies should aim to further elucidate the intricate molecular interactions and explore the efficacy of this compound in preclinical in vivo models.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-DCPE Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-DCPE hydrochloride (2-[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol hydrochloride), a small molecule with significant potential in cancer research. This document details its chemical structure, physicochemical characteristics, and biological activity, with a focus on its mechanism of action involving key signaling pathways. Experimental protocols for its analysis and the investigation of its cellular effects are also provided.

Physicochemical Properties

This compound hydrochloride is a white crystalline solid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-[[3-(2,3-dichlorophenoxy)propyl]amino]-ethanol, monohydrochloride | [2] |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂ • HCl | [2] |

| Molecular Weight | 300.6 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | |

| Melting Point | 139 - 142°C (decomposes) | |

| Solubility | ||

| DMF | ~30 mg/mL | |

| DMSO | ~30 mg/mL | |

| Ethanol | ~20 mg/mL | |

| PBS (pH 7.2) | ~10 mg/mL | |

| Storage | -20°C | |

| Stability | ≥ 4 years at -20°C |

Synthesis and Characterization

While the precise, proprietary synthesis protocol for this compound hydrochloride as part of a chemical library is not publicly available, a representative synthesis of similar aryloxypropanolamine derivatives can be proposed. A common route involves the reaction of a substituted phenol (B47542) with an appropriate propyl halide, followed by amination.

Representative Synthesis Scheme:

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound hydrochloride would be confirmed by ¹H and ¹³C NMR. While specific peak assignments are not detailed in available literature, the data is reported to be "consistent with structure". A typical protocol would involve dissolving the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquiring spectra on a 400 or 500 MHz spectrometer.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reversed-phase HPLC. A certificate of analysis for a commercial batch shows 100% purity. A general method would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing an acidic modifier like formic or trifluoroacetic acid, with UV detection at an appropriate wavelength.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound.

Biological Activity and Mechanism of Action

This compound hydrochloride has been identified as a pro-apoptotic compound with selectivity for cancer cells over normal cells. It induces apoptosis and S-phase cell cycle arrest in various cancer cell lines. This activity is mediated through the modulation of at least two key signaling pathways: the ATM/ATR-Chk1-Cdc25A pathway and the ERK pathway.

Induction of S-Phase Arrest via the ATM/ATR-Chk1-Cdc25A Pathway

This compound hydrochloride induces DNA damage, leading to the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases. These kinases then phosphorylate and activate Chk1 (Checkpoint kinase 1). Activated Chk1, in turn, phosphorylates and promotes the degradation of Cdc25A (Cell division cycle 25A) phosphatase. The degradation of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S-phase, resulting in cell cycle arrest.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of 2,3-DCPE

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dicyanophenyl-epoxide (2,3-DCPE) is a synthetic small molecule that has demonstrated potential as an anticancer agent.[1] In vitro studies have shown that this compound can inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in cancer cells, particularly in colorectal cancer cell lines.[1][2] The primary mechanism of action involves the induction of DNA damage, leading to the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway and subsequent S phase arrest in the cell cycle.[1][3] These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cells.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the induction of DNA damage. This triggers the DNA Damage Response (DDR), a network of signaling pathways that sense, signal, and repair DNA lesions. In the context of this compound's activity, the key pathway involves the activation of the Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases. These kinases then phosphorylate and activate Checkpoint Kinase 1 (Chk1), which in turn leads to the degradation of the M-phase inducer phosphatase 1 (Cdc25A). The degradation of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) necessary for S phase progression, resulting in S phase arrest.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies of this compound.

| Parameter | Cell Line | Value | Reference |

| Concentration for S phase arrest | DLD-1 (colon cancer) | 20 µM | |

| Treatment time for S phase arrest | DLD-1 (colon cancer) | 16-32 hours | |

| Effect of ATM/ATR inhibitors on S phase arrest | DLD-1 (colon cancer) | Caffeine (2 mM) reduced S phase cells from 83% to 39.6%. Wortmannin (500 nM) reduced S phase cells from 83% to 48.2%. | |

| Apoptosis Induction | DLD-1, A549 | Observed at 20 µM after 24 hours |

Experimental Protocols

Cell Culture and this compound Treatment

Objective: To culture cancer cell lines and treat them with this compound to assess its effects.

Materials:

-

DLD-1 colon cancer cells (or other suitable cancer cell line)

-

Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

DMSO (vehicle control)

-

Incubator (37°C, 5% CO2)

-

Cell culture flasks/plates

Protocol:

-

Culture DLD-1 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere overnight.

-

Prepare working concentrations of this compound by diluting the stock solution in a complete growth medium. A final concentration of 20 µM is recommended for initial studies based on published data.

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired time points (e.g., 8, 16, 24, 32 hours) before proceeding with downstream assays.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the ATM/ATR-Chk1-Cdc25A pathway.

Materials:

-

Treated and control cells

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ATM/ATR, anti-p-Chk1, anti-Chk1, anti-Cdc25A, anti-γH2A.X, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

This compound Signaling Pathway

References

- 1. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 2,3-DCPE in Colon Cancer Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (2,3-DCPE) is a small molecule compound that has demonstrated significant anti-cancer properties in colorectal cancer (CRC) cells.[1][2] This synthetic compound has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest, making it a compound of interest for cancer research and drug development.[1][2]

The primary mechanism of action for this compound in colon cancer cells involves the induction of DNA damage.[1] This damage triggers the activation of the Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR) signaling pathways. The activation of these pathways leads to the phosphorylation of Checkpoint Kinase 1 (Chk1), which in turn mediates the degradation of the cell division cycle 25A (Cdc25A) phosphatase. The culmination of this signaling cascade is the arrest of the cell cycle in the S phase, effectively halting the proliferation of the cancer cells.

These application notes provide detailed protocols for the use of this compound in colon cancer cell culture, with a specific focus on the DLD-1 cell line, and include methodologies for assessing its effects on cell viability, protein expression, and cell cycle progression.

Data Presentation

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| Treatment Concentration for S Phase Arrest | DLD-1 | 20 µM | |

| ATM/ATR Inhibitor Concentration (Caffeine) | DLD-1 | 2 mM | |

| ATM/ATR Inhibitor Concentration (Wortmannin) | DLD-1 | 500 nM | |

| Effect of Caffeine on this compound-induced S Phase Arrest | DLD-1 | Reduction from 83% to 39.6% of cells in S phase | |

| Effect of Wortmannin on this compound-induced S Phase Arrest | DLD-1 | Reduction from 83% to 48.2% of cells in S phase |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of this compound in colon cancer cells.

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Colon Cancer Cell Culture (DLD-1)

This protocol outlines the basic steps for maintaining and passaging the DLD-1 human colon adenocarcinoma cell line.

Materials:

-

DLD-1 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Maintenance: Culture DLD-1 cells in T-75 flasks with complete growth medium in an incubator at 37°C with 5% CO₂.

-

Passaging:

-

When cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cell monolayer with 5-10 mL of sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 8-10 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete growth medium.

-

Incubate the new flask at 37°C with 5% CO₂.

-

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of colon cancer cells.

Materials:

-

Colon cancer cells (e.g., DLD-1)

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells.

Western Blotting for ATM/ATR Pathway Proteins

This protocol is for analyzing the expression and phosphorylation status of proteins in the ATM/ATR signaling pathway following this compound treatment.

Materials:

-

Treated and untreated colon cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ATM, anti-p-ATR, anti-p-Chk1, anti-Cdc25A, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on the cell cycle distribution of colon cancer cells.

Materials:

-

Treated and untreated colon cancer cells

-

PBS

-

70% ice-cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization and wash them with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for 2,3-DCPE-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,3-dicyano-1,4-dithia-9,10-anthraquinone (2,3-DCPE) for the induction of apoptosis in cancer cell lines. This document outlines the optimal concentration ranges, detailed experimental protocols for apoptosis detection and pathway analysis, and visual representations of the underlying molecular mechanisms.

Introduction

This compound is a synthetic compound that has demonstrated potent pro-apoptotic and anti-proliferative effects in various cancer cell lines.[1][2] It has been shown to induce cell cycle arrest and trigger programmed cell death, making it a compound of interest for cancer research and drug development.[3][4] Understanding the optimal concentrations and the molecular pathways involved is crucial for its effective application in pre-clinical studies. This document provides detailed methodologies for investigating this compound-induced apoptosis.

Data Presentation: Efficacy of this compound in Apoptosis Induction

The following tables summarize the quantitative effects of this compound on cell viability and apoptosis induction in various human cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LoVo | Colon Cancer | 0.89 | [5] |

| DLD-1 | Colon Cancer | 1.95 | |

| H1299 | Lung Cancer | 2.24 | |

| A549 | Lung Cancer | 2.69 | |

| Normal Human Fibroblasts | Normal | 12.6 |

Table 2: Effective Concentrations of this compound for Apoptosis Induction

| Cell Line | Concentration (µM) | Treatment Duration | Observed Effect | Reference |

| DLD-1 | 3.3 | 4 days | Increased proportion of apoptotic cells | |

| A549 & DLD-1 | 20 | 24 hours | Cleavage of caspase-3, -8, -9, and PARP | |

| DLD-1 | 20 | 24 hours | Release of cytochrome c from mitochondria | |

| DLD-1 | 20 | 8-32 hours | S phase arrest and DNA damage | |

| DLD-1/Bcl-XL | 20 | 32 hours | Overexpression of Bcl-XL blocked apoptosis |

Signaling Pathways of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through mechanisms involving both the intrinsic and extrinsic pathways. A key mechanism is the induction of DNA damage, which activates the ATM/ATR signaling cascade, leading to S-phase arrest and apoptosis. Additionally, this compound downregulates the anti-apoptotic protein Bcl-XL, promoting the mitochondrial pathway of apoptosis.

References

Application Notes and Protocols for the Preparation of 2,3-DCPE Stock Solutions

Introduction

2-[[3-(2,3-dichlorophenoxy)propyl]amino]-ethanol (2,3-DCPE) is a small molecule compound identified as a potential novel anticancer agent.[1] It has been shown to selectively induce apoptosis and down-regulate the anti-apoptotic protein Bcl-XL in various human cancer cell lines while having a lesser effect on normal cells.[2] Mechanistically, this compound can induce S-phase cell cycle arrest in cancer cells.[1][3] This is achieved by causing DNA damage, which in turn activates the ATM/ATR-Chk1-Cdc25A signaling pathway.[3] These properties make this compound a valuable tool for research in oncology and cell biology.

Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in research and drug development applications.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound hydrochloride, the common salt form supplied for research.

| Property | Value | Citations |

| Formal Name | 2-[[3-(2,3-dichlorophenoxy)propyl] amino]-ethanol, monohydrochloride | |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂ • HCl | |

| Formula Weight | 300.6 g/mol | |

| Purity | ≥98% | |

| Physical Appearance | Crystalline solid; White solid | |

| Storage (Solid) | Store at -20°C, desiccated. Stable for ≥4 years under these conditions. | |

| Storage (Solutions) | Aliquot and store at -20°C or below for up to 1 month. Avoid repeated freeze-thaw cycles. Aqueous solutions should be used the same day and not stored. | |

| Solubility (Organic) | Soluble in DMSO (~30 mg/mL), Dimethyl Formamide (DMF) (~30 mg/mL), and Ethanol (~20 mg/mL). | |

| Solubility (Aqueous) | Soluble in PBS (pH 7.2) at approximately 10 mg/mL. Also soluble in water up to 100 mM. |

Experimental Protocols

1. Materials and Equipment

-

This compound hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile, nuclease-free microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Sterile serological pipettes and pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

2. Protocol for Preparing a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be later diluted to final working concentrations.

-

Pre-use Preparation : Allow the vial of this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.

-